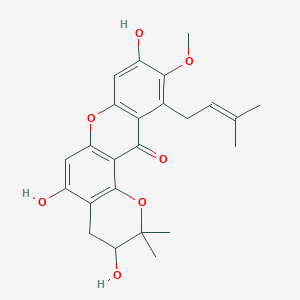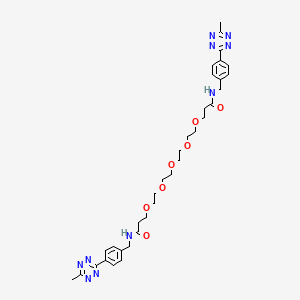
Methyltetrazine-PEG5-methyltetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG5-methyltetrazine is a compound that belongs to the class of polyethylene glycol-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and is known for its application in click chemistry. The compound contains two methyltetrazine moieties, which enable it to undergo inverse electron demand Diels-Alder reactions with strained alkenes such as trans-cyclooctene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG5-methyltetrazine involves the coupling of methyltetrazine groups with a polyethylene glycol (PEG) spacer. The reaction typically employs conditions that favor the formation of stable dihydropyridazine linkages through inverse electron demand Diels-Alder reactions. Common solvents used in the synthesis include dichloromethane, acetonitrile, dimethylformamide, and dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Methyltetrazine-PEG5-methyltetrazine primarily undergoes inverse electron demand Diels-Alder reactions. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioorthogonal chemistry applications .
Common Reagents and Conditions:
Reagents: Strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene.
Conditions: The reactions typically occur in aqueous buffers or organic solvents at room temperature or slightly elevated temperatures
Major Products: The major product formed from these reactions is a stable dihydropyridazine linkage, which is highly useful in bioconjugation and imaging applications .
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG5-methyltetrazine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells.
Medicine: Utilized in drug delivery systems and targeted therapy.
Industry: Applied in the development of advanced materials and nanotechnology .
Mecanismo De Acción
Methyltetrazine-PEG5-methyltetrazine exerts its effects through the inverse electron demand Diels-Alder reaction. The methyltetrazine moieties react with strained alkenes to form stable dihydropyridazine linkages. This reaction is highly selective and occurs without the need for accessory reagents, making it ideal for use in complex biological environments .
Comparación Con Compuestos Similares
- Methyltetrazine-PEG5-NHS
- Methyltetrazine-PEG5-alkyne
- Methyltetrazine-PEG5-azide
Comparison: Methyltetrazine-PEG5-methyltetrazine is unique due to its dual methyltetrazine moieties, which provide enhanced reactivity and selectivity in inverse electron demand Diels-Alder reactions. Compared to similar compounds, it offers better solubility and stability, making it more suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C34H44N10O7 |
|---|---|
Peso molecular |
704.8 g/mol |
Nombre IUPAC |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C34H44N10O7/c1-25-37-41-33(42-38-25)29-7-3-27(4-8-29)23-35-31(45)11-13-47-15-17-49-19-21-51-22-20-50-18-16-48-14-12-32(46)36-24-28-5-9-30(10-6-28)34-43-39-26(2)40-44-34/h3-10H,11-24H2,1-2H3,(H,35,45)(H,36,46) |
Clave InChI |
WDEMZBSBIMOGBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


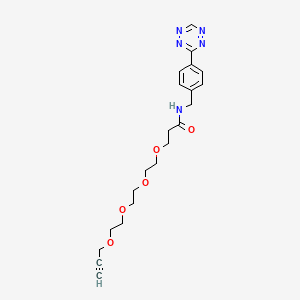
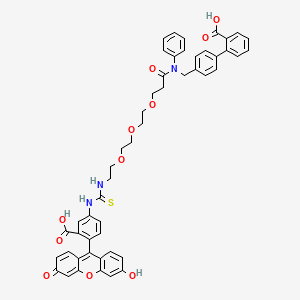
![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)
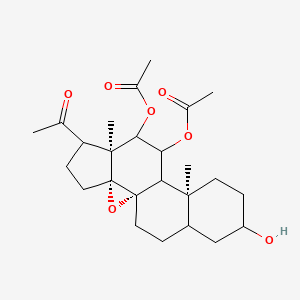
![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)
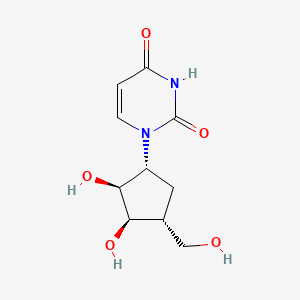
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

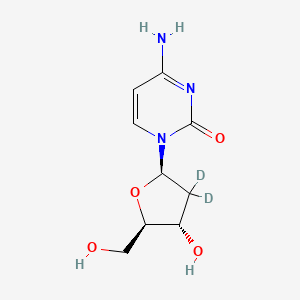

![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)

